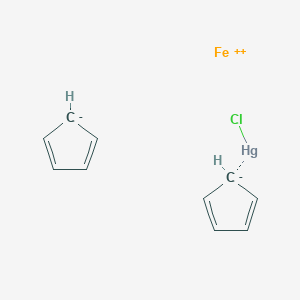

Ferrocene, (chloromercurio)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ferrocene, (chloromercurio)- is an organometallic compound that features a cyclopentadienyl ligand bonded to an iron(2+) center, with a chloromercury substituent. This compound is part of the broader class of metallocenes, which are known for their stability and unique chemical properties. These compounds have significant applications in various fields, including catalysis, materials science, and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of chloromercury;cyclopenta-1,3-diene;iron(2+) typically involves the reaction of cyclopenta-1,3-diene with iron(2+) salts in the presence of a chloromercury reagent. . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

Ferrocene, (chloromercurio)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to form lower oxidation state species or to remove the chloromercury group.

Substitution: The chloromercury group can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(3+) species, while substitution reactions can produce a variety of organometallic compounds with different ligands.

Applications De Recherche Scientifique

Ferrocene, (chloromercurio)- has several scientific research applications:

Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in drug design and delivery systems.

Mécanisme D'action

The mechanism by which chloromercury;cyclopenta-1,3-diene;iron(2+) exerts its effects involves the interaction of the cyclopentadienyl ligand with various molecular targets. The iron center can participate in redox reactions, while the chloromercury group can engage in coordination chemistry with other molecules. These interactions can influence the compound’s reactivity and stability .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ferrocene: Another well-known metallocene with a cyclopentadienyl ligand bonded to an iron(2+) center.

Ruthenocene: Similar to ferrocene but with ruthenium instead of iron.

Manganocene: Features manganese in place of iron.

Uniqueness

Ferrocene, (chloromercurio)- is unique due to the presence of the chloromercury group, which imparts distinct chemical properties and reactivity compared to other metallocenes. This makes it particularly useful in specific catalytic and synthetic applications .

Activité Biologique

Ferrocene, a metallocene compound, has garnered significant attention in medicinal chemistry due to its diverse biological activities. The derivative known as chloromercurioferrocene combines the properties of ferrocene with those of mercury, potentially enhancing its biological efficacy. This article delves into the biological activity of chloromercurioferrocene, supported by research findings, case studies, and data tables.

Overview of Ferrocene and Its Derivatives

Ferrocene consists of a central iron atom sandwiched between two cyclopentadienyl anions. This unique structure imparts various physicochemical properties that are beneficial in biological applications. Chloromercurioferrocene is synthesized by reacting ferrocene with mercuric chloride, leading to compounds that exhibit unique redox properties and biological activities.

Anticancer Activity

Ferrocene derivatives, including chloromercurioferrocene, have shown promising anticancer properties. The mechanism often involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. For instance, studies have indicated that ferrocene-based compounds can effectively target various cancer cell lines with lower toxicity compared to traditional chemotherapeutics.

- Case Study: Ferroquine

Ferroquine, a derivative of chloroquine fused with a ferrocene moiety, demonstrated enhanced activity against chloroquine-resistant strains of Plasmodium falciparum. It exhibited IC50 values significantly lower than those of chloroquine, showcasing the potential of ferrocene hybrids in overcoming drug resistance in cancer treatment .

Antimicrobial Activity

Chloromercurioferrocene and other ferrocene derivatives have been evaluated for their antimicrobial properties against a range of pathogens. The incorporation of the mercury atom is believed to enhance the interaction with bacterial membranes, leading to increased cytotoxicity.

- Table 1: Antimicrobial Efficacy of Ferrocene Derivatives

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Chloromercurioferrocene | E. coli, S. aureus | 5 µg/mL |

| Ferrocenyl Fluconazole | Candida albicans | 3 µg/mL |

| Ferrocifen | Hormone-dependent breast cancer cells | 0.25 µM |

The biological activity of chloromercurioferrocene can be attributed to several mechanisms:

- Redox Chemistry : The reversible oxidation-reduction behavior allows for electron transfer processes that are crucial in biological reactions.

- Reactive Oxygen Species Generation : The Fenton-like reaction involving ferrocene derivatives leads to the production of hydroxyl radicals, which can damage cellular components and induce apoptosis .

- Interference with Cellular Metabolism : Some studies suggest that ferrocene compounds can disrupt metabolic pathways within pathogens and cancer cells, leading to cell death.

Research Findings

Recent studies have focused on optimizing the structure-activity relationships (SAR) of ferrocene derivatives to improve their efficacy and reduce toxicity. Notable findings include:

- Hybrid Compounds : The combination of ferrocene with known pharmacophores has resulted in compounds with enhanced biological activity against resistant strains of pathogens and cancer cells .

- Cytotoxicity Studies : Various ferrocene derivatives were tested on human cancer cell lines (e.g., MCF-7, A549) showing significant cytotoxic effects with IC50 values ranging from 0.07 µM to 0.48 µM depending on the specific derivative used .

Propriétés

IUPAC Name |

chloromercury;cyclopenta-1,3-diene;iron(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5.ClH.Fe.Hg/c2*1-2-4-5-3-1;;;/h2*1-5H;1H;;/q2*-1;;+2;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSRWPOMKRDOIQ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.Cl[Hg].[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFeHg |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273-75-2 |

Source

|

| Record name | Chloromercuriferrocene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001273752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.